4-Fluoro-2-(piperidin-1-yl)benzonitrile
Description
4-Fluoro-2-(piperidin-1-yl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a piperidine substituent at the 2-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₃FN₂, with a molecular weight of 204.25 g/mol. The compound’s structure combines a lipophilic benzonitrile core with a basic piperidine moiety, which may enhance solubility and bioavailability. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting serotonin receptors (e.g., 5-HT₁ₐ) and the serotonin transporter (SERT) .
Properties
IUPAC Name |
4-fluoro-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMDIRQHGUNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The nitrile group at the para-position activates the ortho-fluorine for substitution via SNAr. Piperidine acts as the nucleophile, displacing fluorine under basic conditions. The reaction typically employs polar aprotic solvents (e.g., DMSO, DMF) and elevated temperatures (90–120°C) to facilitate deprotonation and nucleophilic attack.
Example Protocol
Optimization with Electron-Withdrawing Groups
The presence of a nitrile group enhances reactivity at the ortho-position by stabilizing the Meisenheimer intermediate. Substrates lacking additional electron-withdrawing groups (e.g., nitro) require harsher conditions, leading to reduced yields (≤60%).
Ultrasound-Assisted SNAr
Enhanced Reaction Kinetics
Ultrasound irradiation (20–40 kHz) accelerates SNAr by improving mass transfer and reducing activation energy. This method shortens reaction times by 50–70% compared to conventional heating.
Example Protocol
Limitations
Ultrasound equipment costs and scalability challenges limit industrial adoption. Side reactions (e.g., over-alkylation) may occur at higher nucleophile concentrations.
Diaryliodonium Salt-Mediated Substitution
Reaction Overview
Diaryliodonium salts serve as electrophilic partners, enabling regioselective substitution. This method avoids traditional SNAr limitations, such as requiring strongly electron-deficient arenes.
Example Protocol
Advantages
Continuous Flow Synthesis
Industrial-Scale Production
Continuous flow reactors enhance reproducibility and safety by maintaining precise temperature and mixing control. Residence times are reduced to 1–2 hours.
Example Protocol
Economic Considerations
Higher initial capital investment is offset by reduced solvent use and improved throughput (>90% space-time yield).
Reductive Amination Pathways
Two-Step Approach
Drawbacks
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional SNAr | 2,4-Difluorobenzonitrile | DMSO, 90°C, 24h | 78–85 | Simple setup | Long reaction time |
| Ultrasound SNAr | 2,4-Difluorobenzonitrile | DMSO, 80°C, 6h (ultrasound) | 88–92 | Faster kinetics | Specialized equipment required |
| Diaryliodonium Salt | Diaryliodonium triflate | EtOAc, 40°C, 2h | 72 | Regioselective | Limited substrate availability |
| Continuous Flow | 2,4-Difluorobenzonitrile | DMF, 100°C, 1.5h (flow) | 89–94 | Scalable, high throughput | High capital cost |
| Reductive Amination | 2-Fluoro-4-nitrobenzonitrile | H₂/Pd-C → Mitsunobu | 56 | Flexible for derivatives | Multi-step, expensive catalysts |
Mechanistic Insights and Challenges
Solvent Effects
Polar aprotic solvents (DMSO, DMF) stabilize the transition state by solubilizing ionic intermediates. Ethyl acetate, used in diaryliodonium reactions, offers a balance between polarity and ease of separation.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluorine atom and the piperidine ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the aromatic ring or the piperidine ring .
Scientific Research Applications
4-Fluoro-2-(piperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems and as a probe to investigate biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
- Structure : Features a bis-piperidine substitution at the 4-position.
- Molecular Formula : C₁₇H₂₃N₃.
- Molecular Weight : 269.38 g/mol.
- Key Differences : The additional piperidine ring increases steric bulk and basicity compared to the simpler piperidine substituent in the target compound. Crystallographic studies reveal that both piperidine rings adopt chair conformations, stabilizing van der Waals interactions in the solid state .
- Applications : Intermediate for anticancer and antimalarial agents .
4-Fluoro-2-(trifluoromethyl)benzonitrile
- Structure : Replaces the piperidine group with a trifluoromethyl (-CF₃) substituent.
- Molecular Formula : C₈H₃F₄N.
- Molecular Weight : 189.11 g/mol.
- This compound is primarily used as a chemical intermediate .
BTPN (4-[4-(3-Benzo[b]thiophen-3-yl-3-oxopropylamino)piperidin-1-yl]benzonitrile)
- Structure: Incorporates a benzo[b]thiophene-3-yl-3-oxopropylamino side chain.
- Molecular Formula : C₂₃H₂₃N₃O₂S.
- Molecular Weight : 405.51 g/mol.
- Key Differences: The extended hydrophobic side chain enhances 5-HT₁ₐ receptor affinity (nanomolar range) and SERT inhibition, making it pharmacologically distinct from simpler piperidine derivatives .
Functional Analogues
3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
- Structure : Features a hydroxymethyl group on the piperidine ring.
- Molecular Formula : C₁₃H₁₄FN₂O.
- Molecular Weight : 234.27 g/mol.
- This compound is used in fragment-based drug discovery .
4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile
- Structure : Contains a naphthyl-hydroxyl group linked to the piperidine-benzonitrile core.
- Molecular Formula : C₂₃H₂₁N₂O.
- Molecular Weight : 341.43 g/mol.
- Key Differences : The bulky naphthyl group enhances π-π stacking interactions, which may influence crystallinity and receptor binding kinetics .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
Receptor Binding: Piperidine-containing benzonitriles (e.g., BTPN) exhibit nanomolar affinities for 5-HT₁ₐ receptors, attributed to the basic piperidine nitrogen interacting with receptor residues .
Crystallinity : Piperidine derivatives often form stable crystals with chair-conformation piperidine rings, as seen in 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-(piperidin-1-yl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. React 4-fluoro-2-halobenzonitrile (e.g., chloro or bromo derivatives) with piperidine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or NaH). Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields. Post-reaction purification via column chromatography or recrystallization ensures high purity .
- Optimization Tips : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of piperidine) to minimize side products.
Q. How can the physicochemical properties of this compound be characterized?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., fluoro and piperidine groups). Compare chemical shifts with PubChem/NIST data for validation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: C₁₂H₁₂FN₂; calc. 203.09 g/mol).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (reference NIST data for similar benzonitrile derivatives) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or nitric oxide synthase (NOS2) using fluorometric assays, given the piperidine moiety’s role in receptor binding .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects. Compare with 4-chloro-2-(piperidin-1-yl)benzonitrile analogs for structure-activity insights .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to NOS2 or kinase domains. Parameterize the fluoro group’s electronegativity and piperidine’s conformational flexibility .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the nitrile group and catalytic residues .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity. Impurities like unreacted halobenzonitrile can skew results .
- Stereochemical Analysis : Check for racemization (if applicable) via chiral HPLC or circular dichroism.
- Assay Reproducibility : Standardize cell culture conditions (e.g., serum-free media) to minimize variability .
Q. What strategies enhance the selectivity of this compound derivatives for specific enzyme isoforms?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., trifluoromethyl, hydroxymethyl) and compare inhibitory potencies. For example:
| Substituent Modification | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Piperidine → Pyrazine | NOS2 | 0.8 | |
| Fluoro → Chloro | Kinase X | 2.1 |
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. Conflicting data may arise from solvent polarity or aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS identifies degradation products (e.g., hydrolysis of nitrile to amide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
